Cas no 929974-07-2 (N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine)

N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- Ethanone, 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-, oxime
- N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
- N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine
-
- MDL: MFCD28155378
- インチ: 1S/C16H15N3O/c1-19-15-10-6-5-9-13(15)17-16(19)11-14(18-20)12-7-3-2-4-8-12/h2-10,20H,11H2,1H3
- InChIKey: VCGVKTADLHNERP-UHFFFAOYSA-N
- ほほえんだ: C(=NO)(C1=CC=CC=C1)CC1N(C)C2=CC=CC=C2N=1
N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26363-2.5g |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 95.0% | 2.5g |
$503.0 | 2025-02-19 | |
1PlusChem | 1P019KSX-100mg |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 95% | 100mg |
$134.00 | 2025-03-03 | |
A2B Chem LLC | AV25681-50mg |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 100% | 50mg |
$80.00 | 2024-07-18 | |
Aaron | AR019L19-250mg |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 95% | 250mg |
$152.00 | 2025-03-01 | |
A2B Chem LLC | AV25681-2.5g |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 100% | 2.5g |
$565.00 | 2024-07-18 | |
1PlusChem | 1P019KSX-250mg |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 95% | 250mg |
$165.00 | 2025-03-03 | |
A2B Chem LLC | AV25681-1g |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 100% | 1g |
$305.00 | 2024-07-18 | |
1PlusChem | 1P019KSX-2.5g |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 95% | 2.5g |
$678.00 | 2025-03-03 | |
A2B Chem LLC | AV25681-5g |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 100% | 5g |
$818.00 | 2024-07-18 | |
Enamine | EN300-26363-5g |
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine |
929974-07-2 | 100% | 5g |
$743.0 | 2023-09-14 |
N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamineに関する追加情報
Introduction to N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine (CAS No. 929974-07-2)
N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine, a compound with the CAS number 929974-07-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule, featuring a 1-methyl-1H-1,3-benzodiazol-2-yl moiety and a 1-phenylethylidenehydroxylamine side chain, suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.
The 1-methyl-1H-1,3-benzodiazol-2-yl group is a well-known pharmacophore in medicinal chemistry, often found in compounds with anxiolytic and sedative properties. This moiety is part of the broader benzodiazepine family, which has been extensively studied for its interaction with the gamma-aminobutyric acid (GABA) receptor system. The presence of this group in N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine suggests that it may exhibit similar effects, potentially making it useful in the treatment of anxiety disorders and related conditions.
On the other hand, the 1-phenylethylidenehydroxylamine side chain introduces an additional layer of complexity to the molecule. This structure is reminiscent of compounds that have been explored for their anti-inflammatory and analgesic properties. The phenethylamine core is known for its ability to interact with various neurotransmitter systems, including dopamine and norepinephrine receptors. This interaction could potentially lead to effects on mood regulation and pain perception.
The combination of these two pharmacophoric elements in N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine (CAS No. 929974-07-2) makes it a promising candidate for further investigation in the development of new therapeutic agents. Recent studies have shown that molecules with similar structural features often exhibit enhanced biological activity due to their ability to modulate multiple target sites simultaneously.
In particular, research has indicated that compounds containing the benzodiazolone scaffold can interact with both GABAergic and serotonergic systems, leading to a broader spectrum of therapeutic effects. This dual interaction is particularly relevant in the context of treating conditions such as depression and anxiety disorders, where an imbalance between these neurotransmitter systems is often observed.
The phenylethylamine moiety in N-2-(1-methyl-1H-1,3-benzodiazol-2-y)-l-ph-enylethvlde-n-hydroxyla-min also contributes to its potential therapeutic utility. Studies have demonstrated that phenethylamines can influence monoaminergic neurotransmission, which is crucial for regulating mood and cognitive functions. The presence of this group in the compound suggests that it may be able to modulate these systems in a way that could be beneficial for patients suffering from mood disorders.
Furthermore, the structural features of this compound make it an interesting subject for computational studies aimed at understanding its mechanism of action. Advanced computational techniques such as molecular docking and quantum mechanical calculations can provide valuable insights into how N-2-(l-methyl-lH-l,3-benzo-diazol-z-yI)-l-ph-enylethvl-de-n-hydroxyla-min interacts with biological targets at the molecular level. These studies can help identify key interactions and optimize the compound's structure for improved efficacy and reduced side effects.
The synthesis of N-l-(l-methyl-lH-l,3-benzo-diazol-z-yI)-l-ph-enylethvl-de-n-hydroxyla-min presents an intriguing challenge for synthetic chemists due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in building the desired framework.
The development of new synthetic routes has not only facilitated the preparation of N-l-(l-methyl-lH-l,l3-benzo-diazol-z-yI)-l-ph-enylethvl-de-n-hydroxyla-min but also enabled the exploration of analogues with modified pharmacophoric elements. By varying substituents on the benzodiazolone ring or introducing different side chains, chemists can generate libraries of compounds with tailored biological activities. This approach allows for high-throughput screening and rapid identification of lead candidates for further optimization.
The potential applications of N-l-(l-methyl-lH-l,l3-benzo-diazol-z-yI)-l-ph-enylethvl-de-n-hydroxyla-min extend beyond traditional therapeutic areas. Research has suggested that compounds with similar structures may have utility in neuroprotective therapies aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate both GABAergic and serotonergic systems could provide a novel strategy for addressing the complex pathophysiology associated with these conditions.
In conclusion, N-l-(l-methyl-lH-l,l3-benzo-diazol-z-yI)-l-ph-enylethvl-de-n-hydroxyla-min (CAS No. 92997407) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structure combines well-studied pharmacophoric elements that suggest interactions with key neurotransmitter systems relevant to anxiety disorders depression pain perception mood regulation neuroprotection
929974-07-2 (N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine) 関連製品
- 2185980-72-5(1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)
- 1694369-69-1(1-1-(2-methoxyethyl)cyclopropylethan-1-amine)
- 2147626-44-4(2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 1490379-78-6(1-Amino-3-(quinolin-4-yl)propan-2-ol)
- 1361590-43-3(3-Chloro-5-iodo-2-(2,4,6-trichlorophenyl)pyridine)
- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)
- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)
- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)
- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)




